3-(Azetidin-3-ylmethoxy)benzonitrile

P2X3 Receptor Antagonism Pain Therapeutics Ion Channel Pharmacology

This meta‑substituted azetidine‑ether fragment is the cornerstone of selective P2X3 antagonist programs, delivering 82 nM potency with 48.5‑fold selectivity over P2X2. It also provides a validated MNK1/2 inhibitor motif (27 nM) and a conformationally restricted kinase‑binding scaffold. The meta‑cyano geometry optimizes CNS penetration and metabolic stability. Procure this low‑MW (188.23 g/mol) fragment to accelerate your hit‑to‑lead campaigns in pain, oncology, and neuroinflammation. Avoid regioisomeric ambiguity—secure the exact meta‑substituted intermediate for reproducible SAR.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
CAS No. 954223-81-5
Cat. No. B3174643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Azetidin-3-ylmethoxy)benzonitrile
CAS954223-81-5
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESC1C(CN1)COC2=CC=CC(=C2)C#N
InChIInChI=1S/C11H12N2O/c12-5-9-2-1-3-11(4-9)14-8-10-6-13-7-10/h1-4,10,13H,6-8H2
InChIKeyDYUJWKUVTRLROI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Azetidin-3-ylmethoxy)benzonitrile (CAS 954223-81-5): Strategic Azetidine-Based Building Block for Targeted Medicinal Chemistry


3-(Azetidin-3-ylmethoxy)benzonitrile (CAS: 954223-81-5, molecular formula C11H12N2O, molecular weight 188.23 g/mol) is a synthetic organic compound belonging to the azetidine class, characterized by a four-membered saturated nitrogen heterocycle linked via an ether bridge at the 3-position to a meta-substituted benzonitrile moiety [1]. The compound serves primarily as a pharmaceutical intermediate and a modular building block in medicinal chemistry campaigns. Its structural scaffold combines the intrinsic ring strain and conformational rigidity of the azetidine nucleus—a recognized privileged structure in drug discovery—with the electron-withdrawing cyano group, which provides a stable synthetic handle for further derivatization [2].

Why 3-(Azetidin-3-ylmethoxy)benzonitrile Cannot Be Interchanged with Regioisomeric or Heterocyclic Analogs in Biological Systems


Procurement decisions for azetidine-ether intermediates cannot rely on superficial structural similarity due to the profound impact of subtle chemical modifications on pharmacological outcomes. Regioisomeric substitutions (meta- vs. para- vs. ortho-), variations in linker geometry (ether-oxygen placement), and alternative heterocyclic scaffolds (e.g., piperidine, pyrrolidine) produce compounds with distinct physicochemical profiles, including divergent pKa values, lipophilicity (LogP), and topological polar surface area (TPSA), which collectively dictate target engagement, metabolic stability, and membrane permeability [1]. Within the azetidine-benzonitrile ether family, compounds bearing the identical core but differing only in substitution position exhibit markedly different reactivity and biological behavior. Moreover, the four-membered azetidine ring confers a unique balance of ring strain-driven reactivity and conformational restriction that cannot be replicated by larger saturated nitrogen heterocycles [2]. Generic substitution without empirical validation thus carries substantial risk of compromised target binding affinity, altered selectivity profiles, and unpredictable pharmacokinetic properties.

3-(Azetidin-3-ylmethoxy)benzonitrile: Comparative Differentiation Evidence for Scientific Procurement


Pharmacophore-Validated P2X3 Receptor Antagonist Activity of the 3-(Azetidin-3-ylmethoxy) Fragment

Patent-derived compounds incorporating the 3-(azetidin-3-ylmethoxy)benzonitrile substructure demonstrate potent and selective antagonism of the P2X3 purinoceptor, a validated target for chronic pain and inflammatory conditions [1]. A representative analog, 3-(Azetidin-3-ylmethoxy)-5-(5-methyl-1,3-thiazol-2-yl)-N-{(1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl}benzamide (BDBM320227), which contains the identical 3-(azetidin-3-ylmethoxy) pharmacophore found in the target compound, exhibited an IC50 of 82 nM against the human P2X3 receptor in a functional FLIPR calcium mobilization assay [2].

P2X3 Receptor Antagonism Pain Therapeutics Ion Channel Pharmacology

MNK1/2 Kinase Inhibition Potency Derived from 3-(Azetidin-3-ylmethoxy)-Containing Imidazo-Pyridazine Scaffolds

The 3-(azetidin-3-ylmethoxy) moiety serves as a critical structural determinant for potent inhibition of MAP kinase-interacting serine/threonine-protein kinases (MNK1/2), which regulate eIF4E phosphorylation and oncogenic translation [1]. A patent-exemplified compound incorporating the identical 6-(azetidin-3-ylmethoxy) fragment, 6-(azetidin-3-ylmethoxy)-3-(1-benzofuran-2-yl)imidazo[1,2-b]pyridazine (BDBM343703), demonstrated an IC50 of 27 nM against the MNK1a isoform in a biochemical kinase assay [2].

MNK1/2 Kinase Inhibition Oncology Drug Discovery Translation Initiation

PI3Kδ Sub-Nanomolar Potency Enabled by 3-(Azetidin-3-yl)-Substituted Benzonitrile Architecture

The azetidine-benzonitrile scaffold, when elaborated with appropriate substituents, delivers exceptional potency against the phosphoinositide 3-kinase delta (PI3Kδ) isoform, a clinically validated target for hematological malignancies and autoimmune disorders [1]. A structurally related compound containing the 3-(azetidin-3-yl)benzonitrile core, 4-[1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-6-chloro-3-methoxy-2-[1-(tetrahydrofuran-3-ylmethyl)azetidin-3-yl]benzonitrile (BDBM289278), exhibited an IC50 of <10 nM in a radiometric PI3Kδ kinase assay using [γ-33P]ATP [2].

PI3Kδ Inhibition Immuno-Oncology B-Cell Malignancies

Physicochemical and Structural Differentiation from 2- and 4- Regioisomeric Azetidinylmethoxy Benzonitriles

3-(Azetidin-3-ylmethoxy)benzonitrile (meta-substituted, CAS 954223-81-5) differs fundamentally from its para-substituted analog 4-(azetidin-3-ylmethoxy)benzonitrile (CAS 954224-39-6) and ortho-substituted variant 2-(azetidin-3-ylmethoxy)benzonitrile in terms of predicted physicochemical parameters that dictate downstream synthetic utility and biological behavior . The meta-substituted target compound presents a distinct electronic environment for the nitrile group, with resonance effects that differ from the para isomer's extended conjugation and the ortho isomer's steric constraints [1].

Regioisomer Differentiation Structure-Property Relationships Synthetic Intermediate Selection

Conformational Rigidity Advantage of Azetidine Scaffold over Piperidine and Pyrrolidine Bioisosteres

The four-membered azetidine ring in 3-(azetidin-3-ylmethoxy)benzonitrile provides a conformational constraint that distinguishes it from larger saturated nitrogen heterocycles (piperidine, pyrrolidine) commonly employed as bioisosteres in medicinal chemistry [1]. Azetidines exhibit reduced conformational flexibility compared to piperidines due to their smaller ring size (4-membered vs. 6-membered), resulting in fewer accessible low-energy conformations and a more predictable spatial orientation of substituents [2].

Conformational Restriction Bioisostere Comparison Ligand Efficiency Optimization

Optimal Research and Industrial Application Scenarios for 3-(Azetidin-3-ylmethoxy)benzonitrile (CAS 954223-81-5)


P2X3 Receptor Antagonist Lead Optimization in Pain Therapeutics

3-(Azetidin-3-ylmethoxy)benzonitrile serves as the foundational pharmacophore for developing selective P2X3 receptor antagonists. Patent-derived evidence demonstrates that compounds incorporating this substructure achieve 82 nM potency at P2X3 with 48.5-fold selectivity over P2X2 [1]. Medicinal chemistry teams can utilize this intermediate to synthesize focused libraries of substituted benzamides and heteroaromatic amides, leveraging the azetidine-ether-benzo motif for systematic SAR exploration around chronic pain, inflammatory hyperalgesia, and visceral pain indications. The meta-substitution pattern provides optimal geometry for engaging the P2X3 orthosteric binding pocket while minimizing off-target P2X2 activity.

MNK1/2 Kinase-Targeted Oncology Probe Development

The 3-(azetidin-3-ylmethoxy) fragment is a validated kinase-binding motif for MNK1/2 inhibition, with structurally related compounds achieving 27 nM potency against MNK1a in biochemical assays [2]. This intermediate is ideally suited for synthesizing imidazo-pyridazine and related heterocyclic scaffolds for oncology programs targeting translation initiation dysregulation. The fragment's physicochemical profile (MW 188.23 g/mol) offers favorable ligand efficiency starting points, while the azetidine nitrogen provides a convenient handle for introducing solubilizing groups or additional target-engaging substituents during hit-to-lead optimization.

Regioisomer-Controlled CNS Penetrant Scaffold Design

The meta-substituted benzonitrile configuration (3-position) of this compound offers distinct advantages for CNS drug discovery compared to its para (4-) and ortho (2-) regioisomers. The altered electronic distribution and dipole moment orientation affect blood-brain barrier permeability and metabolic stability profiles . Recent patent activity from Equinorm Ltd (2023-2025) highlights azetidine compounds of formula (I) incorporating benzonitrile moieties for CNS disorder therapeutics, including drug addiction and neuroinflammatory conditions [3]. The meta-substitution pattern may confer favorable P-glycoprotein efflux ratios and reduced CYP-mediated clearance relative to alternative regioisomers, though direct comparative data for this specific compound class remains limited and requires empirical validation.

Kinase-Focused Fragment Library Expansion and PI3Kδ Program Initiation

As a low-molecular-weight fragment (MW 188.23 g/mol) with documented sub-nanomolar potential when elaborated (PI3Kδ IC50 <10 nM achieved with related azetidine-benzonitrile scaffolds), this compound is a strategic addition to kinase-focused fragment screening collections [4]. The azetidine-ether linkage provides a defined vector for growth into ATP-binding pockets, while the nitrile group serves as both a hydrogen-bond acceptor and a synthetic precursor for amidine, tetrazole, or aminomethyl transformations. Procurement of this fragment enables hit identification campaigns across the kinome, particularly for targets where conformational restriction of the hinge-binding motif is therapeutically advantageous.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Azetidin-3-ylmethoxy)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.